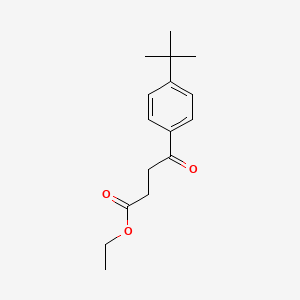

4-(4-叔丁基苯基)-4-氧代丁酸乙酯

描述

The compound “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” isn’t available, esters are typically synthesized via a condensation reaction known as Fischer esterification . This involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of a similar compound, “4-tert-Butylphenyl isocyanate”, has been reported . It’s likely that “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would have a similar phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a tert-butyl group (a central carbon atom bonded to three methyl groups) attached .Chemical Reactions Analysis

Esters like “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” can undergo a variety of reactions. One common reaction is hydrolysis, where the ester reacts with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as the pH of the solution .科学研究应用

葡萄酒陈酿中的生物合成

4-氧代丁酸乙酯在特定条件下(例如在 S. fermentati 生长膜存在下)的葡萄酒陈酿过程中,在 γ-取代-γ-丁内酯的生物合成中起作用。此过程导致产生各种化合物,包括 γ-丁内酯、琥珀酸二乙酯和 4-羟基-5-酮己酸 γ-内酯,这些化合物在陈年葡萄酒的风味特征中具有重要意义 (Fagan, Kepner, & Webb, 1981).

氢化研究

4-R-2,4-二氧代丁酸乙酯经过氢化生成 4-R-2-羟基-4-氧代丁酸乙酯,揭示了钯黑催化剂的氢化过程及其对苯基和 2-糠基衍生物收率的影响。此过程在开发高效催化反应和合成药物化合物的中间体方面具有应用 (Slavinska 等人,2006).

抗艾滋病研究

合成 2-烷基-4-芳基-3-氧代丁酸乙酯以生产 1-[(2-羟基乙氧基)甲基]-6-(苯硫基)胸腺嘧啶的有效抗 HIV-1 类似物,证明了该化合物在开发针对 HIV-1 的新治疗剂中的相关性。这些化合物对 HIV-1 表现出极强的活性,突出了它们在抗逆转录病毒疗法研究中的潜力 (Danel 等人,1996).

对映选择性氢化

离子液体体系中 4-氯-3-氧代丁酸乙酯的对映选择性氢化研究表明不对称合成取得了进展,这对生产手性药物至关重要。在这些体系中使用手性催化剂 Ru-BINAP 确保了高水平的不对称诱导,这有利于合成光学活性化合物 (Starodubtseva 等人,2004).

抗菌研究

合成和评估 2-芳基腙基-3-氧代丁酸乙酯的抗菌性能展示了 4-(4-叔丁基苯基)-4-氧代丁酸乙酯衍生物在开发新型抗菌剂中的潜力。这些化合物的构效关系为设计有效的抗菌药物提供了有价值的见解 (Kucukguzel 等人,1999).

安全和危害

While specific safety and hazard information for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is not available, similar compounds like “4-tert-Butylphenol” are known to cause skin irritation, serious eye damage, and are suspected of damaging fertility . They are also very toxic to aquatic life with long-lasting effects .

未来方向

The future directions for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would depend on its potential applications. If it has pharmaceutical potential, further studies could explore its biological activity and toxicity. If it has industrial potential, research could focus on improving its synthesis and understanding its reactivity .

属性

IUPAC Name |

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHOSTSMXOPDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599304 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate | |

CAS RN |

75237-09-1 | |

| Record name | Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

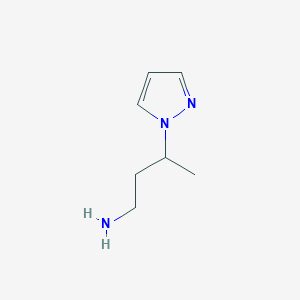

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)

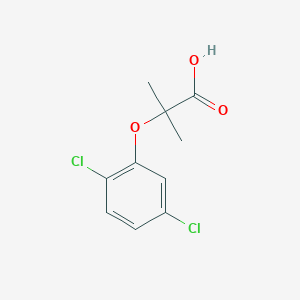

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

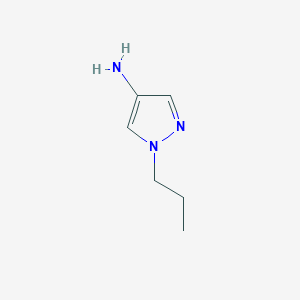

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)